molecular formula C12H16O2 B8718326 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol

6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B8718326
M. Wt: 192.25 g/mol
InChI Key: KIENDJSLDKQQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol typically involves the construction of the benzofuran ring followed by the introduction of the t-butyl and hydroxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds, which can have varied biological and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its anti-tumor, antibacterial, and anti-oxidative properties.

    Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s anti-oxidative properties are likely due to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol stands out due to its unique t-butyl and hydroxy substitutions, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h6-7,13H,4-5H2,1-3H3

InChI Key

KIENDJSLDKQQSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C2CCOC2=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.07 g of 6-t-butyl-5-hydroxybenzofuran was dissolved in 5 ml of acetic acid and a catalytic amount of 10% palladium on carbon was added. The mixture was stirred under a hydrogen pressure (3.5 kg/cm2) for 6 hours. After the palladium on carbon was filtered off, the solution was concentrated and the concentrate was purified by silica gel column chromatography (in n-hexane containing 9% ethyl acetate) to give 0.05 g of 6-t-butyl-5-hydroxy-2,3-dihydrobenzofuran as a white solid (yield 71%).
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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